molecular formula C25H22N2O4S B2573957 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethylbenzoate CAS No. 851092-77-8

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethylbenzoate

Cat. No. B2573957
CAS RN: 851092-77-8
M. Wt: 446.52
InChI Key: WAVWGGCDEAWZBE-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in biological and medicinal studies.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethylbenzoate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to improve insulin sensitivity and lower blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethylbenzoate in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against various enzymes and signaling pathways, making it a promising candidate for drug development. However, one limitation of this compound is its low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethylbenzoate. One direction is the development of this compound as a potential anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in photodynamic therapy. Finally, the synthesis of analogs of this compound may lead to the development of more potent and effective drugs.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethylbenzoate involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine and sodium hydride to produce the final product.

Scientific Research Applications

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4-dimethylbenzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-diabetic agent. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-14-15-20(16-18(17)2)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVWGGCDEAWZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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